2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide
Übersicht
Beschreibung
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the BH3-mimetic class of compounds, which are designed to target and inhibit anti-apoptotic Bcl-2 family proteins. ABT-737 has shown promising results in preclinical studies, and is currently being investigated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide works by mimicking the BH3 domain of pro-apoptotic Bcl-2 family proteins, which are responsible for inducing apoptosis in cells. By binding to and inhibiting anti-apoptotic Bcl-2 family proteins, this compound promotes the activation of pro-apoptotic proteins such as Bax and Bak, which in turn leads to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis of the cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, it has been shown to have minimal toxicity to normal cells, which is a desirable characteristic for a potential anticancer agent. This compound has also been shown to enhance the efficacy of conventional chemotherapy agents, suggesting that it may have potential as a combination therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide for laboratory experiments is its selectivity for anti-apoptotic Bcl-2 family proteins, which makes it a valuable tool for studying the role of these proteins in cancer cell survival and resistance to chemotherapy. However, one of the limitations of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide and related compounds. One area of interest is the development of more potent and selective BH3-mimetics that can overcome the resistance mechanisms that cancer cells often develop in response to treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to BH3-mimetic therapy, which could help to guide treatment decisions and improve patient outcomes. Finally, there is ongoing research into the use of BH3-mimetics in combination with other anticancer agents, which may enhance their efficacy and reduce the risk of resistance.
Wissenschaftliche Forschungsanwendungen
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide has been extensively studied in the field of cancer research, where it has shown promise as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively inhibiting anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells and contribute to their survival and resistance to chemotherapy. This compound has been shown to be effective against a wide range of cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(phenylcarbamothioylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-13(2)19-17(22)15-11-7-8-12-16(15)21-18(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARHZCZERPTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.